
3-(2-ethynylphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethynylphenyl)prop-2-enal: is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethynylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the crossed-aldol condensation of benzaldehyde and propargyl aldehyde in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Perkin reaction , where benzaldehyde reacts with acetic anhydride in the presence of a base to form the desired product. This method is advantageous due to its simplicity and high yield.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as sodium amide (NaNH₂) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 3-(2-Ethynylphenyl)propanoic acid.
Reduction: 3-(2-Ethynylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Ethynylphenyl)prop-2-enal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: The compound’s reactivity makes it useful in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 3-(2-ethynylphenyl)prop-2-enal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The ethynyl group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.
Comparación Con Compuestos Similares
Cinnamaldehyde: Similar structure but lacks the ethynyl group.
3-Phenylprop-2-enal: Similar structure but lacks the ethynyl group.
2-Ethynylbenzaldehyde: Similar structure but lacks the prop-2-enal moiety.
Propiedades
Número CAS |
55160-46-8 |
|---|---|
Fórmula molecular |
C11H8O |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-(2-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h1,3-9H |
Clave InChI |
HQKXCSXVCKDBGI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
![2-{[2-(Dibromomethyl)phenyl]methyl}oxirane](/img/structure/B14643998.png)
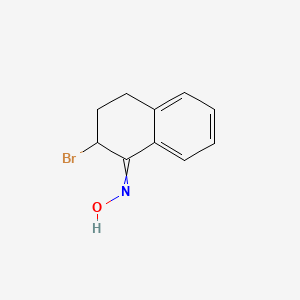
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
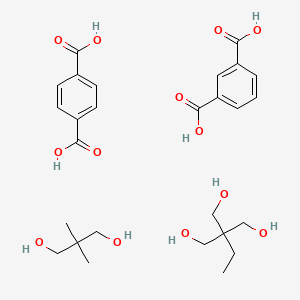
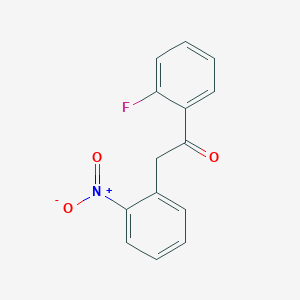
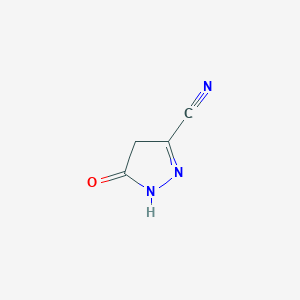

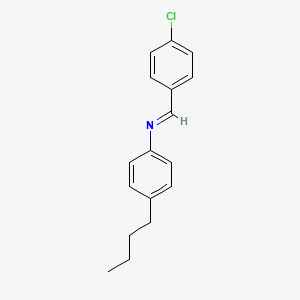
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
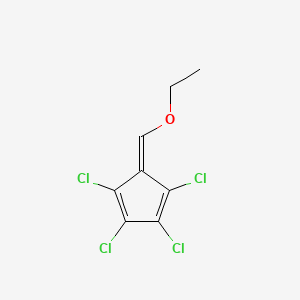
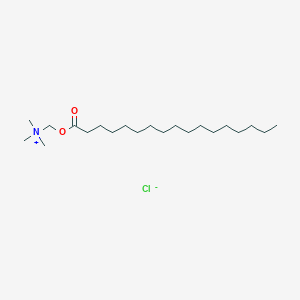
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
